Mdh1-IN-1 -

Mdh1-IN-1

Catalog Number: EVT-10986718
CAS Number:
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mdh1-IN-1, also referred to as Compound 5i, is classified as a small molecule inhibitor targeting malate dehydrogenase 1. Its development stems from a series of synthetic efforts aimed at creating effective inhibitors for this enzyme, with a specific focus on enhancing selectivity and potency . The compound's synthesis was guided by structure-activity relationship studies that optimized its design for improved inhibitory effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mdh1-IN-1 involves several key steps:

  1. Initial Synthesis: The process begins with the Buchwald–Hartwig coupling reaction, where an appropriate aryl halide is coupled with an amine under palladium catalysis.
  2. Deprotection: Following the coupling, protective groups are removed to yield intermediate compounds.
  3. Alkylation: The intermediate undergoes alkylation with methyl 3-bromopropionate in acetonitrile to introduce necessary alkyl chains.
  4. Hydrolysis: The resulting methyl ester is hydrolyzed using lithium hydroxide to form the corresponding acid.
  5. Final Coupling: This acid is then coupled with various anilines to yield Mdh1-IN-1 through reductive amination or acylation reactions .

The final product exhibits an IC50 value of approximately 6.79 μM against malate dehydrogenase 1, indicating significant potency as an inhibitor .

Molecular Structure Analysis

Structure and Data

Mdh1-IN-1 possesses a complex molecular structure characterized by specific functional groups that enhance its binding affinity to malate dehydrogenase 1. The precise molecular formula and structural data are essential for understanding its interaction with the target enzyme.

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific substituents used during synthesis)
  • Key Functional Groups: Amide linkages, aromatic rings, and aliphatic chains that contribute to its biological activity.

The structural analysis reveals that modifications in the substituents can significantly affect the compound's inhibitory efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Mdh1-IN-1 participates in several chemical reactions relevant to its mechanism of action:

These reactions are critical for understanding how Mdh1-IN-1 can modulate metabolic pathways in cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of Mdh1-IN-1 involves:

  • Competitive Inhibition: Mdh1-IN-1 competes with malate for binding to malate dehydrogenase 1. This interaction inhibits the enzyme's ability to convert malate into oxaloacetate while reducing NADH production.
  • Impact on Cellular Metabolism: By inhibiting this enzyme, Mdh1-IN-1 can lead to altered cellular metabolism, which may induce apoptosis or reduce cell proliferation in cancer cells .

Data from biochemical assays demonstrate that Mdh1-IN-1 effectively reduces enzymatic activity in a dose-dependent manner, confirming its role as a competitive inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mdh1-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; it is typically soluble in organic solvents such as DMSO.
  • Stability: Stability under physiological conditions is crucial for its potential therapeutic use; preliminary studies indicate reasonable stability over time.

Additional analyses such as melting point determination and spectroscopic methods (NMR, IR) provide further insights into its physical characteristics .

Applications

Scientific Uses

Mdh1-IN-1 holds significant promise in various scientific applications:

  • Cancer Research: Its primary application lies in cancer research, particularly for targeting lung cancer cells that rely on malate dehydrogenase 1 for survival.
  • Metabolic Studies: The compound can be utilized in studies examining metabolic pathways involving the citric acid cycle and energy metabolism.

Research continues to explore additional therapeutic avenues where Mdh1-IN-1 could play a pivotal role in modulating metabolic diseases or other malignancies .

Introduction to Malate Dehydrogenase 1 as a Therapeutic Target

Malate Dehydrogenase 1 in Cellular Metabolism

Malate Dehydrogenase 1 is a NAD⁺/NADH-dependent oxidoreductase that catalyzes the reversible interconversion of malate and oxaloacetate. This reaction occurs primarily in the cytosol, where Malate Dehydrogenase 1 serves as a critical component of the malate-aspartate shuttle. This shuttle system transports reducing equivalents (NADH) from glycolysis across the mitochondrial membrane for oxidative phosphorylation, thereby linking cytoplasmic and mitochondrial energy metabolism [1] [8]. Malate Dehydrogenase 1 also supports anaplerotic reactions that replenish tricarboxylic acid cycle intermediates and provides cytosolic NAD⁺ regeneration essential for glycolytic flux. Unlike its mitochondrial counterpart (Malate Dehydrogenase 2), Malate Dehydrogenase 1 demonstrates broader tissue distribution, with highest expression observed in cardiac muscle, adipose tissue, and liver [1].

Table 1: Functional and Subcellular Characteristics of Malate Dehydrogenase Isoforms

IsoformSubcellular LocalizationPrimary Metabolic RoleTissue Expression
Malate Dehydrogenase 1CytosolMalate-aspartate shuttle, gluconeogenesisHeart, liver, adipose, skeletal muscle
Malate Dehydrogenase 2Mitochondrial matrixTricarboxylic acid cycleUbiquitous
Malate Dehydrogenase 3PeroxisomesFatty acid β-oxidationLiver, kidney

Malate Dehydrogenase 1 Dysregulation in Human Diseases

Malate Dehydrogenase 1 dysregulation manifests across multiple pathologies. In early-onset severe encephalopathy, Malate Dehydrogenase 1 deficiency disrupts the malate-aspartate shuttle, impairing mitochondrial respiration and causing neurological deterioration [1]. Conversely, cancer cells exhibit Malate Dehydrogenase 1 overexpression, which supports aberrant metabolic reprogramming. Transcriptomic analyses reveal Malate Dehydrogenase 1 amplification in 15–30% of lung adenocarcinomas and triple-negative breast cancers, correlating with reduced patient survival [10]. Mechanistically, Malate Dehydrogenase 1 sustains NAD⁺ regeneration for glycolysis, promotes NADPH production for antioxidant defense and biosynthetic pathways, and stabilizes hypoxia-inducible factor 1-alpha under low-oxygen conditions [2] [6]. Additionally, Malate Dehydrogenase 1 translocates to the nucleus during glucose deprivation, where it binds p53 and enhances transcription of cell-cycle arrest and apoptosis genes [6]. Post-translational modifications further regulate Malate Dehydrogenase 1 activity; acetylation at lysine residues markedly enhances its enzymatic efficiency during adipogenesis [3].

Table 2: Malate Dehydrogenase 1 Dysregulation in Pathological States

Disease ContextExpression/Activity AlterationFunctional Consequences
Metabolic encephalopathyLoss-of-function mutationsImpaired mitochondrial shuttle, reduced ATP synthesis
Lung adenocarcinomaGene amplification, protein overexpressionEnhanced glycolysis, chemoresistance
Triple-negative breast cancerTranscriptional upregulationImmune evasion, paclitaxel resistance
AdipogenesisAcetylation-mediated activationIncreased NADPH, lipid accumulation

Rationale for Malate Dehydrogenase 1 Inhibition in Cancer Therapeutics

The metabolic dependencies of cancer cells create therapeutic vulnerabilities exploitable through Malate Dehydrogenase 1 inhibition. Malate Dehydrogenase 1 supports the Warburg effect by regenerating cytosolic NAD⁺, enabling sustained glycolytic flux despite mitochondrial dysfunction [4]. Genetic knockdown studies validate Malate Dehydrogenase 1 as a target: Malate Dehydrogenase 1-silenced cancer cells exhibit 40–60% reductions in proliferation, glucose consumption, and ATP production [5]. Pharmacological inhibition disrupts multiple oncogenic pathways:

  • HIF-1α suppression: Malate Dehydrogenase 1 inhibitors reduce hypoxia-inducible factor 1-alpha accumulation, downregulating glycolytic enzymes (Glucose transporter 1) and pyruvate dehydrogenase kinase 1 [2] [7].
  • NADPH depletion: By impeding oxaloacetate production, inhibitors limit malate-driven NADPH generation, increasing oxidative stress [4].
  • Immere modulation: Malate Dehydrogenase 1 inhibition reverses CD8⁺ T cell exhaustion, restoring antitumor immunity in breast cancer models [10].These mechanisms synergize with conventional chemotherapy, positioning Malate Dehydrogenase 1 inhibitors as potential chemosensitizing agents.

Properties

Product Name

Mdh1-IN-1

IUPAC Name

methyl 3-[[2-(4-pentylphenoxy)acetyl]amino]benzoate

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-3-4-5-7-16-10-12-19(13-11-16)26-15-20(23)22-18-9-6-8-17(14-18)21(24)25-2/h6,8-14H,3-5,7,15H2,1-2H3,(H,22,23)

InChI Key

HDBDOZJTIIABKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.